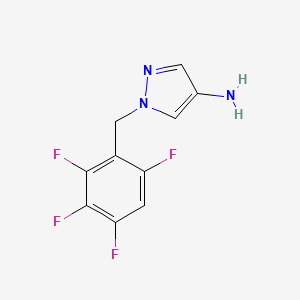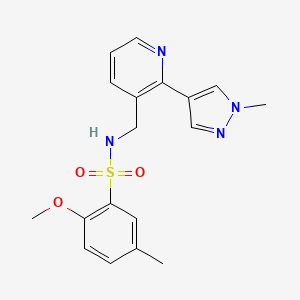![molecular formula C18H15N3O2 B3017055 (E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide CAS No. 2035006-89-2](/img/structure/B3017055.png)
(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan is a colorless, volatile liquid that has a distinctively sweet, ether-like odor . Acrylamide is a chemical produced naturally in food as a result of cooking and processing at high temperatures . Bipyridine is a type of nitrogenous compound that is often used in inorganic chemistry as a ligand.
Synthesis Analysis
Furfuryl alcohol, which contains a furan ring, can be manufactured industrially by hydrogenation of furfural . The synthesis of furan derivatives has been studied extensively, with methods including the use of catalysts such as Indium Powder .Molecular Structure Analysis
Furan is a heterocyclic organic compound characterized by a ring structure composed of one oxygen atom and four carbon atoms . The molecular structure of acrylamide and bipyridine would add complexity to this base structure.Chemical Reactions Analysis
Furan can undergo many reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . Furan derivatives have been used in the synthesis of various compounds, indicating a wide range of potential chemical reactions .Physical And Chemical Properties Analysis
Furan is a colorless, volatile liquid that is miscible with but unstable in water. It is soluble in common organic solvents .Applications De Recherche Scientifique
Enantioselective Synthesis
- Researchers have reported the synthesis of related compounds using green organic chemistry methods. Specifically, the enantioselective synthesis of E-2-cyano-3(furan-2-yl) acrylamide under microwave radiation was achieved using marine and terrestrial-derived fungi. This method provided compounds with an uncommon CN-bearing stereogenic center (Jimenez et al., 2019).
Antiviral Properties
- A study discovered a novel chemical compound closely related to "(E)-N-([2,4'-bipyridin]-3-ylmethyl)-3-(furan-2-yl)acrylamide" that suppresses the enzymatic activities of SARS coronavirus helicase. The compound showed promising inhibition of ATP hydrolysis and double-stranded DNA unwinding, indicating potential antiviral applications (Lee et al., 2017).
Cytotoxic Agents
- Focused libraries of acrylamide analogs, including compounds similar to "this compound", have been synthesized as broad-spectrum cytotoxic agents for cancer treatment. These compounds showed significant growth inhibition in various cancer cell lines (Tarleton et al., 2013).
Crystal Structure Analysis
- The crystal structures of related N-tosylacrylamide compounds have been analyzed, providing insights into the molecular configurations and potential interactions of similar compounds (Cheng et al., 2016).
Neuropharmacological Applications
- A study focused on 3-furan-2-yl-N-p-tolyl-acrylamide, a compound with structural similarities, demonstrated its role as a positive allosteric modulator of α7 nicotinic acetylcholine receptors, indicating potential applications in treating anxiety-like behavior in mice (Targowska-Duda et al., 2019).
Synthesis of Novel Derivatives
- Research on the synthesis of 1-arylpyrazole and their N- and S- glycosides, involving the use of similar compounds, has shown potential in antiviral applications. Specific derivatives displayed promising activity against vesicular stomatitis virus (El-Telbani et al., 2011).
Smart Polymer Applications
- Acrylamide copolymers containing similar groups have been studied for their reversible redox behavior, leading to changes in their lower critical solution temperature (LCST), indicating potential for "smart" material applications (Fu et al., 2010).
Cancer Research
- Aminothiazole derivatives similar to "this compound" were found to have strong anticancer activity, and their interactions with specific proteins like KPNB1 were studied, suggesting their potential as targeted anticancer agents (Kim et al., 2016).
Mécanisme D'action
Target of Action
The primary target of this compound is single stranded DNA . The compound is part of a class of furan-modified peptide nucleic acid (PNA) probes that are designed for covalent targeting of single stranded DNA through a crosslinking strategy .
Mode of Action
The compound interacts with its target, single stranded DNA, through a process of hybridization and furan-oxidation based crosslinking . This interaction results in the formation of a crosslinked product between the compound and the DNA .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to DNA processing and replication. The crosslinking of the compound to the DNA can potentially disrupt normal DNA replication and transcription processes .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with DNA. The crosslinking of the compound to DNA can potentially disrupt normal cellular processes such as DNA replication and transcription .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of the compound and its ability to crosslink with DNA can be affected by factors such as pH, temperature, and the presence of other chemical species
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(6-5-16-4-2-12-23-16)21-13-15-3-1-9-20-18(15)14-7-10-19-11-8-14/h1-12H,13H2,(H,21,22)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYYFMUHOWFTCB-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-chlorophenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3016973.png)
![Isopropyl 7-methyl-2-(methylthio)-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3016975.png)
![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B3016976.png)
![N,N-diethyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3016977.png)

![2-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-4H-chromen-4-one](/img/structure/B3016982.png)


![1-(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-(phenylthio)propan-1-one](/img/structure/B3016988.png)
![3-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3016989.png)
![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3016990.png)


